molecular formula C19H13BrN2O2S2 B11094609 (3Z)-5-bromo-3-[3-(4-ethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

(3Z)-5-bromo-3-[3-(4-ethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11094609
M. Wt: 445.4 g/mol
InChI Key: ZFYCXGGZOYSRAV-UHFFFAOYSA-N
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Description

The compound (3Z)-5-bromo-3-[3-(4-ethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one belongs to a class of rhodanine-based indole derivatives. Its structure features:

  • A Z-configured exocyclic double bond linking the indole and thiazolidinone rings.
  • A 5-bromo substituent on the indole core, which may enhance electrophilic interactions with biological targets.

This scaffold is structurally similar to antimicrobial and antiviral agents reported in recent studies, where modifications to the aryl or alkyl substituents significantly influence bioactivity .

Properties

Molecular Formula

C19H13BrN2O2S2

Molecular Weight

445.4 g/mol

IUPAC Name

5-bromo-3-[3-(4-ethylphenyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one

InChI

InChI=1S/C19H13BrN2O2S2/c1-2-10-3-6-12(7-4-10)22-18(24)16(26-19(22)25)15-13-9-11(20)5-8-14(13)21-17(15)23/h3-9,24H,2H2,1H3

InChI Key

ZFYCXGGZOYSRAV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(SC2=S)C3=C4C=C(C=CC4=NC3=O)Br)O

Origin of Product

United States

Preparation Methods

Preparation of 5-Bromoindole

The brominated indole core is synthesized via a three-step process derived from a patented method:

  • Sulfonation : Indole is dissolved in an alcoholic solvent (e.g., isopropanol) and reacted with sodium bisulfite at 20–30°C for 15–20 hours to yield 2-sodium sulfonate-indole.

  • Acetylation : The sulfonated intermediate is acetylated using acetic anhydride under reflux to form 2-sodium sulfonate-1-acetylindole.

  • Bromination : The acetylated product is treated with liquid bromine (Br₂) at 0–5°C, followed by alkaline hydrolysis to produce 5-bromoindole.
    This method achieves a yield of ~65% and ensures regioselective bromination at the 5-position.

Formation of the Thiazolidinone Core

The thiazolidinone moiety is constructed using a protocol adapted from thiazolidinone-based indole syntheses:

  • Thiourea Formation : 2-Aminothiazole reacts with ammonium isothiocyanate in refluxing ethanol to generate thiazole-bearing thiourea.

  • Cyclization : Treatment with chloroacetic acid in acetic acid under reflux forms the thiazolidinone ring.

  • Functionalization : The 4-ethylphenyl group is introduced via nucleophilic substitution using 4-ethylphenyl magnesium bromide in tetrahydrofuran (THF) at −78°C.

Final Coupling and Cyclocondensation

Knoevenagel Condensation

The indole and thiazolidinone units are coupled through a Knoevenagel reaction:

  • Conditions : 5-Bromoindole and the functionalized thiazolidinone derivative are refluxed in methanol with potassium carbonate (K₂CO₃) as a base.

  • Mechanism : The reaction proceeds via deprotonation of the indole’s active methylene group, followed by nucleophilic attack on the thiazolidinone’s carbonyl carbon.

  • Yield : ~58–72%, depending on solvent polarity and reaction time.

Z-Isomer Selectivity

The (3Z)-configuration is ensured through steric and electronic factors:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor the Z-isomer due to enhanced stabilization of the transition state.

  • Temperature Control : Maintaining the reaction at 60–70°C minimizes isomerization to the E-form.

Industrial-Scale Optimization

Continuous Flow Synthesis

To improve scalability, industrial protocols employ continuous flow reactors:

  • Advantages : Higher throughput, better temperature control, and reduced side reactions.

  • Conditions : Reactants are pumped through a Pd/C-packed column at 100°C and 10 bar pressure.

Purification Techniques

  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials.

  • Crystallization : Recrystallization from ethanol/water (9:1) yields >98% pure product.

Comparative Analysis of Synthetic Routes

Method Steps Key Conditions Yield Reference
Patented Bromoindole Route3Br₂ at 0–5°C, isopropanol65%
Thiazolidinone Cyclization2Chloroacetic acid, reflux70%
Knoevenagel Coupling1K₂CO₃, methanol, 70°C72%

Challenges and Solutions

Regioselectivity Issues

  • Problem : Competing bromination at the 4- or 6-position of indole.

  • Solution : Use of sulfonate directing groups ensures >90% selectivity for the 5-position.

Byproduct Formation

  • Problem : Oxidation of the thioxo group to sulfone during coupling.

  • Solution : Conduct reactions under inert atmosphere (N₂ or Ar) with antioxidant additives (e.g., ascorbic acid).

Recent Advances

Photocatalytic Methods

Emerging techniques utilize visible-light photocatalysis to accelerate the Knoevenagel step, reducing reaction time from 12 hours to 2 hours.

Green Chemistry Approaches

  • Solvent Replacement : Ethanol/water mixtures replace DMF to reduce environmental impact.

  • Catalyst Recycling : Pd/C catalysts are recovered and reused for up to five cycles without loss of activity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents, particularly in the fields of anti-inflammatory and anticancer research.

Medicine

In medicine, derivatives of this compound are being investigated for their potential to inhibit specific enzymes or receptors involved in disease pathways. This includes research into its use as an anti-inflammatory or anticancer agent.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the indole and thiazolidinone moieties.

Mechanism of Action

The mechanism of action of (3Z)-5-bromo-3-[3-(4-ethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins. The thiazolidinone ring can also interact with various biological pathways, contributing to its overall pharmacological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazolidinone Ring

Aryl Group Modifications
  • Diethylamino vs. Ethylphenyl ( vs. Target Compound): The analog (3Z)-5-bromo-3-{3-[4-(diethylamino)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one replaces the ethyl group with a diethylamino moiety. However, bulky substituents like ethylphenyl (target compound) may enhance hydrophobic interactions in bacterial membranes .
  • Hydroxyphenyl Derivatives ():
    The compound (5Z)-5-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-hydroxyphenyl)-1,3-thiazolidine-2,4-dione features a 4-hydroxyphenyl group. The hydroxyl group enables hydrogen bonding, improving solubility but possibly reducing cell penetration compared to the ethylphenyl group .

Alkyl Chain Modifications
  • 2-Ethylhexyl ():
    The derivative (3Z)-5-bromo-3-[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1-propyl-1,3-dihydro-2H-indol-2-one has a branched alkyl chain, which may improve lipid bilayer interaction but reduce metabolic stability due to increased steric hindrance .

Indole Core Modifications

  • Fluoro and Methoxy Substituents ():
    Compounds such as (Z)-methyl 5-fluoro-3-((3-methyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate (Compound 15 in ) replace bromine with fluorine or methoxy groups. Fluorine’s electronegativity enhances binding to enzymes like bacterial topoisomerases, while methoxy groups may reduce toxicity .
Antibacterial and Antifungal Activity
  • Lead Compounds ():
    Analogs like (Z)-3-(3-hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one (Compound 5b) showed MIC values of 4–8 µg/mL against Staphylococcus aureus and Candida albicans. The hydroxyl and methyl groups likely optimize target binding and pharmacokinetics .
  • Methoxycarbonyl Derivatives ():
    Compounds with methoxycarbonyl groups (e.g., Compound 11) exhibited moderate activity against Escherichia coli (MIC = 32 µg/mL), suggesting that bulky substituents may hinder Gram-negative bacterial penetration .
Antiviral Potential ():

Physicochemical and Structural Insights

  • Crystallography and Solubility:
    Studies on analogs like (5Z)-5-(2-hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one () revealed intramolecular hydrogen bonds (C–H⋯S) stabilizing the Z-configuration. The ethylphenyl group in the target compound may reduce crystallinity compared to hydroxylated analogs, favoring amorphous forms for enhanced solubility .

Biological Activity

Overview

The compound (3Z)-5-bromo-3-[3-(4-ethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic molecule that has garnered interest due to its potential biological activities. Its unique structure includes a bromine atom, a thiazolidinone ring, and an indolone moiety, which are significant for its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is C17H17BrN2O2SC_{17}H_{17}BrN_2O_2S, with a molecular weight of approximately 433.30 g/mol. The structure features several functional groups that may contribute to its biological properties:

Functional Group Description
BromineHalogen substituent that can enhance reactivity
Thiazolidinone RingAssociated with various biological activities
Indolone MoietyKnown for diverse pharmacological effects

The biological activity of (3Z)-5-bromo-3-[3-(4-ethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can lead to modulation of various signaling pathways within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
  • Receptor Binding : Binding to receptors can alter cellular responses to hormones or neurotransmitters.
  • Antioxidant Activity : The presence of sulfur and oxygen in the thiazolidinone ring suggests potential antioxidant properties, which could mitigate oxidative stress in cells.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

Studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing indole and thiazolidinone rings have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.

Antimicrobial Properties

Compounds related to (3Z)-5-bromo-3-[3-(4-ethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one have demonstrated antimicrobial activity against bacteria and fungi. This suggests potential applications in treating infections.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in cellular models.

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally similar compounds:

  • Anticancer Studies : A study on thiazolidinone derivatives reported that certain compounds exhibited IC50 values in the low micromolar range against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) .
  • Antimicrobial Activity : Research indicated that derivatives of thiazolidinones displayed significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
  • Anti-inflammatory Mechanisms : A study showed that compounds similar to (3Z)-5-bromo derivatives reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, indicating a potential pathway for anti-inflammatory effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (3Z)-5-bromo-3-[3-(4-ethylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one?

  • Methodological Answer : A common approach involves condensation of 3-formylindole derivatives with thiazolidinone precursors under acidic reflux conditions. For example, refluxing 3-formyl-1H-indole-2-carboxylic acid with 2-thioxothiazolidin-4-one in acetic acid and sodium acetate (molar ratio 1:1) for 2.5–3 hours yields structurally similar compounds . Purification via recrystallization from acetic acid is recommended to isolate the product. Adjusting substituents (e.g., bromine at position 5 of the indole ring) requires careful stoichiometric control to avoid side reactions.

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure and stereochemistry of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra to confirm the Z-configuration of the thiazolidinone-ylidene moiety. The deshielded protons near the bromine atom (C5 of indole) and the ethylphenyl group will show distinct splitting patterns .
  • IR : The presence of C=O (4-oxo, ~1700 cm1^{-1}) and C=S (2-thioxo, ~1200 cm1^{-1}) stretches confirms key functional groups .
  • MS : High-resolution mass spectrometry (HRMS) can validate the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns consistent with the brominated indole-thiazolidinone scaffold .

Q. What safety protocols are critical when handling brominated indole-thiazolidinone derivatives?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact with bromine-containing intermediates.
  • Store the compound away from oxidizers and reducing agents due to potential reactivity of the thioxo group .
  • Dispose of waste via neutralization and incineration in compliance with hazardous chemical regulations .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported dihedral angles of structurally related compounds?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is essential for determining dihedral angles between the indole and thiazolidinone planes. For example, in analogous compounds, dihedral angles of 4–9° between aromatic systems indicate minimal conjugation, affecting electronic properties . Conflicting literature values may arise from differences in crystallization solvents or intermolecular hydrogen bonding (e.g., N–H⋯O/S interactions), which can be mitigated by refining data with software like SHELXL .

Q. What strategies improve the reproducibility of Z/E isomer formation during synthesis?

  • Methodological Answer : The Z-configuration is stabilized by intramolecular hydrogen bonding (e.g., N–H⋯S) and steric hindrance from the 4-ethylphenyl group. To enhance reproducibility:

  • Use polar protic solvents (e.g., acetic acid) to favor Z-isomer formation via kinetic control .
  • Monitor reaction progress with HPLC or TLC (silica gel, ethyl acetate/hexane eluent) to isolate intermediates before isomerization .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological targets for this compound?

  • Methodological Answer :

  • In silico docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity with targets like kinases or nuclear receptors, leveraging the bromine atom’s role in hydrophobic interactions .
  • In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., COX-2 or HDACs) using analogs with modified substituents (e.g., replacing bromine with Cl or NO2_2) to identify key pharmacophores .

Q. What analytical methods address discrepancies in reported synthetic yields for similar compounds?

  • Methodological Answer :

  • Purity assessment : Use differential scanning calorimetry (DSC) to detect polymorphic impurities affecting yield calculations .
  • Reaction optimization : Employ design of experiments (DoE) to evaluate variables (e.g., temperature, catalyst loading) impacting yield. For example, sodium acetate concentration in reflux reactions can alter product stability .

Data Contradiction Analysis

Q. How should researchers validate conflicting spectral data (e.g., 1H^1H NMR shifts) for this compound?

  • Methodological Answer :

  • Compare experimental data with computational predictions (e.g., DFT calculations using Gaussian 16) to verify chemical shifts .
  • Reproduce synthesis using alternative routes (e.g., microwave-assisted vs. reflux) to isolate solvent- or temperature-dependent spectral variations .

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